3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

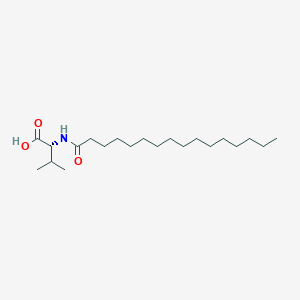

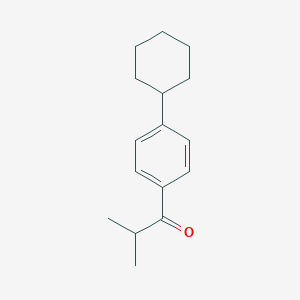

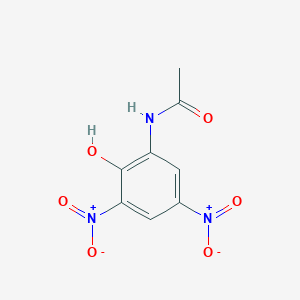

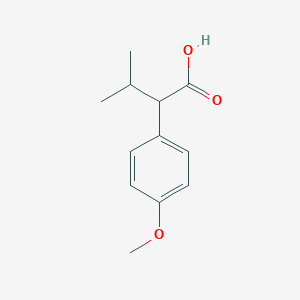

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a chemical compound with the empirical formula C17H21NO2 and a molecular weight of 271.35 . It is a solid substance .

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for this compound is 1S/C17H21NO2/c1-17(2,3)11-5-7-15-13(9-11)12-8-10(16(19)20)4-6-14(12)18-15/h4,6,8,11,18H,5,7,9H2,1-3H3, (H,19,20) . This identifier provides a standard way to encode the molecular structure of this compound and can be used to generate a 3D structure.Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Specific Scientific Field

Organic synthesis and medicinal chemistry.

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

serves as a versatile building block in the synthesis of novel organic compounds. Researchers use it to create derivatives with modified functional groups, which can be further evaluated for potential drug candidates.

Experimental Procedures

Results and Outcomes

Organic Electronics

Specific Scientific Field

Materials science and organic electronics.

Summary of Application

The compound’s electron-rich carbazole moiety makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Procedures

Results and Outcomes

The compound contributes to improved charge transport and efficient energy conversion in organic electronic devices. Researchers have reported enhanced device performance and stability when using this compound .

Hole Transport Materials

Specific Scientific Field

Organic electronics and optoelectronics.

Summary of Application

The compound acts as a hole transport material (HTM) in perovskite solar cells and other optoelectronic devices.

Experimental Procedures

Results and Outcomes

The compound enhances charge mobility, leading to improved solar cell performance. Its use as an HTM has gained attention due to its stability and compatibility with perovskite materials .

Glass Transition Temperature Modifiers

Specific Scientific Field

Materials science and polymer chemistry.

Summary of Application

The compound, due to its tert-butyl substituents, increases the glass transition temperature (Tg) of polymers.

Experimental Procedures

Results and Outcomes

The compound effectively raises the Tg of polymers, making them more heat-resistant and suitable for high-temperature applications .

Safety And Hazards

Propiedades

IUPAC Name |

6-tert-butyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-17(2,3)11-5-7-15-13(9-11)12-8-10(16(19)20)4-6-14(12)18-15/h4,6,8,11,18H,5,7,9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXWVPYKLMIUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383150 |

Source

|

| Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

CAS RN |

685862-13-9 |

Source

|

| Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)